molecular formula C20H25NO2 B5756722 N-(3,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide

N-(3,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide

Cat. No.: B5756722
M. Wt: 311.4 g/mol
InChI Key: CZEXSILMMHDUBQ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide is an organic compound characterized by its complex structure, which includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethylphenylamine with 4-(4-methoxy-2-methylphenyl)butanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Used in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)butanamide
  • N-(3,4-dimethylphenyl)-4-(2-methylphenyl)butanamide
  • N-(3,4-dimethylphenyl)-4-(4-methoxy-2-chlorophenyl)butanamide

Uniqueness

N-(3,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-(4-methoxy-2-methylphenyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO2/c1-14-8-10-18(12-15(14)2)21-20(22)7-5-6-17-9-11-19(23-4)13-16(17)3/h8-13H,5-7H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZEXSILMMHDUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCCC2=C(C=C(C=C2)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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